molecular formula C3H10N2O3S B8422290 N-(2-methoxyethyl)sulfuric diamide

N-(2-methoxyethyl)sulfuric diamide

Cat. No. B8422290
M. Wt: 154.19 g/mol
InChI Key: WHDYOSDHRIOMMF-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 9-26, tetrahydrofuran (3 mL) and 2-methoxyethylamine (0.36 mL, 4.2 mmol) were added to sulfamide (400 mg, 4.2 mmol) and the mixture was stirred by use of a microwave chemical reactor at 300 W at 100° C. for 10 minutes. The solvent was evaporated off under reduced pressure, and purification by silica gel column chromatography (hexane/ethyl acetate=1/0 to 1/4) was performed to give N-(2-methoxyethyl)sulfuric diamide (Compound GF) (236 mg, yield: 37%).
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].[S:6](N)([NH2:9])(=[O:8])=[O:7]>O1CCCC1>[CH3:1][O:2][CH2:3][CH2:4][NH:5][S:6](=[O:8])(=[O:7])[NH2:9]

Inputs

Step One
Name
Quantity
0.36 mL
Type
reactant
Smiles
COCCN
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
S(=O)(=O)(N)N
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred by use of a microwave chemical reactor at 300 W at 100° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure, and purification by silica gel column chromatography (hexane/ethyl acetate=1/0 to 1/4)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCCNS(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 236 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.